1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
Description
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- (CAS: 116834-08-3) is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a pyrrole moiety at position 5, and an acetic acid group at position 3. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Synthetically, it is prepared via coupling reactions, such as those involving EDC/HOBt-mediated amidation, as demonstrated in the synthesis of antibiotic adjuvants targeting multidrug-resistant pathogens like Acinetobacter baumannii . Its derivatives, including amides and esters, have shown promise in enhancing antibiotic efficacy, particularly against colistin- and carbapenem-resistant strains .
Properties
CAS No. |
116834-17-4 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20) |
InChI Key |
LPFNIPPCCXEEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Core
The pyrazole ring is commonly synthesized by condensation of phenyl hydrazine with β-ketoesters or related carbonyl compounds such as methyl acetoacetate or ethyl pyruvate. This step yields 1-phenyl-1H-pyrazole derivatives, which serve as key intermediates.
Functionalization to Acetic Acid Derivative
The nitrile or ester intermediates are hydrolyzed under alkaline conditions (e.g., sodium hydroxide in refluxing ethylene glycol or aqueous media) to afford the corresponding carboxylic acid at the 4-position of the pyrazole ring.
Final Purification and Characterization
The final compound is purified by crystallization or chromatographic techniques. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm the structure.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group analysis.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Pyrazole ring formation | Phenyl hydrazine + methyl acetoacetate, reflux in ethanol, acetic acid catalyst | 1-phenyl-1H-pyrazol-5(4H)-one |
| 2 | Amino substitution | Reaction with 2-(1-ethoxyethylidene)malononitrile in ethanol, reflux | Amino-substituted pyrazole intermediate |
| 3 | Clauson-Kaas reaction | 2,5-dimethoxytetrahydrofuran, glacial acetic acid, reflux | 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole derivative |
| 4 | Hydrolysis | NaOH in refluxing ethylene glycol or aqueous base | 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- |
| 5 | Purification | Crystallization or chromatography | Pure target compound |
Research Findings and Optimization
- The Clauson-Kaas reaction is a key step for introducing the pyrrole ring, offering good yields and selectivity under mild acidic conditions.
- Hydrolysis conditions require careful control of temperature and base concentration to avoid decomposition and maximize yield of the carboxylic acid derivative.
- Use of phenyl hydrazine derivatives with different substituents allows for structural analogues, enabling biological activity optimization.
- Analytical data confirm the successful synthesis: NMR spectra show characteristic pyrazole and pyrrole proton signals; mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 267.28 g/mol.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Phenyl hydrazine, methyl acetoacetate, 2-(1-ethoxyethylidene)malononitrile, 2,5-dimethoxytetrahydrofuran |
| Key reactions | Pyrazole ring formation, Clauson-Kaas pyrrole synthesis, alkaline hydrolysis |
| Solvents | Ethanol, glacial acetic acid, ethylene glycol, aqueous base |
| Catalysts/Conditions | Acetic acid catalyst, reflux temperatures, controlled pH |
| Characterization | 1H-NMR, 13C-NMR, MS, IR spectroscopy |
| Yield range | Typically moderate to good yields (exact yields vary by step and conditions) |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole ring undergoes substitution at the 4-position due to electron-withdrawing effects of the acetic acid group. Common reactions include:
For example, hydrolysis of the ethyl ester derivative yields [[[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl]amino]acetic acid, a key intermediate in antibiotic adjuvants .
Cycloaddition and Ring-Opening Reactions
The pyrrole moiety participates in [3+2] cycloadditions, while the pyrazole ring engages in ring-opening reactions under catalytic conditions:
These reactions exploit the electron-rich pyrrole ring and the pyrazole’s dipolar character .
Functionalization via Cross-Coupling
Suzuki-Miyaura and other cross-coupling reactions modify the aryl groups:
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | p-Tolylboronic acid, Pd(dppf)Cl₂ | Biaryl derivatives | 70–78% | |
| Esterification | DCC, DMAP in CH₂Cl₂ | Ethyl/methyl esters | 80–90% |
For instance, Suzuki coupling introduces para-tolyl groups to enhance lipophilicity and bioactivity .
Oxidative and Reductive Transformations
The acetic acid side chain and pyrrole ring are redox-active:
| Reaction Type | Reagents/Conditions | Product/Outcome | Notes | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ in acidic conditions | Ketone derivatives | Moderate | |
| Reduction | NaBH₄ in MeOH | Alcohol intermediates | High |
Oxidation of the pyrrole ring under strong conditions can lead to ring expansion or degradation.
Biological Interactions as Chemical Reactions
The compound modulates biochemical pathways through targeted interactions:
Its acetic acid group enhances binding to enzymatic active sites, while the pyrrole improves membrane permeability .
Factors Influencing Reactivity
Key structural and environmental factors include:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution .
-
Temperature : Cycloadditions require 80–100°C for optimal yields .
-
Steric Hindrance : Bulky substituents on the phenyl group reduce reaction rates.
Analytical Validation of Reactions
Products are characterized using:
-
NMR : Distinct shifts for pyrrole (δ 6.25–6.65 ppm) and pyrazole protons (δ 6.84–7.90 ppm) .
-
IR : Carboxylic acid C=O stretch at 1750 cm⁻¹; amide C=O at 1645 cm⁻¹ .
-
Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 339 for ethyl esters) .
This compound’s versatility in nucleophilic, cycloaddition, and coupling reactions underpins its utility in synthesizing bioactive derivatives. Future research should explore its catalytic asymmetric functionalization and in vivo metabolic pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C15H13N3O2
- Molar Mass : 267.28 g/mol
- CAS Number : 116834-17-4
The structure of this compound features a pyrazole ring, which is known for its pharmacological properties. The presence of the phenyl and pyrrol moieties enhances its biological activity, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including 1H-Pyrazole-4-acetic acid, which demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Pyrazole derivatives have been noted for their anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives, including 1H-Pyrazole-4-acetic acid, revealed their effectiveness against multiple bacterial strains. The disc diffusion method was employed to assess antimicrobial activity, with results indicating that several derivatives exhibited potent activity comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory effects of pyrazole compounds through in vitro assays. The findings suggested that these compounds could significantly reduce pro-inflammatory cytokine levels in cell cultures, supporting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of pyrazole derivatives are highly dependent on substituent variations. Key analogs include:
- Carboxylic Acid vs.
- Chloroacetamide Derivative : The acetamide group in C15H13ClN4O introduces electrophilic character, which may enhance stability or reactivity in biological systems .
Physicochemical Properties
- Solubility : The methoxyphenyl derivative (C24H20N2O3) likely exhibits improved solubility due to the electron-donating methoxy group, whereas the carbonitrile analog’s low hydrogen bond capacity may limit aqueous compatibility .
- Synthetic Accessibility : The acetic acid derivative is synthesized in high purity (95%) via EDC/HOBt-mediated coupling, while the carbonitrile variant requires distinct cyanation steps .
Biological Activity
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- (CAS No. 3087987) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is C15H13N3O2, with a molecular weight of 269.28 g/mol. The compound features a pyrazole ring connected to an acetic acid moiety and a phenyl group attached to a pyrrole .
Antimicrobial Activity
Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents in the phenyl ring enhances their antibacterial activity .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 18 |
| Compound B | S. aureus | 20 |
| Compound C | Klebsiella pneumoniae | 22 |
Anti-inflammatory Activity
The compound has demonstrated promising anti-inflammatory effects in various models. A study highlighted that certain pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammation .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Standard (Dexamethasone) | 76% | 86% |
| Pyrazole Derivative | 61% | 76% |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays using A549 human lung adenocarcinoma cells revealed that certain modifications to the pyrazole structure could significantly enhance cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
| Compound | Viability (%) A549 Cells | Viability (%) HSAEC1-KT Cells |
|---|---|---|
| Control (Cisplatin) | 20% | 80% |
| Pyrazole Derivative (Compound X) | 30% | 75% |
Other Biological Activities
Beyond antimicrobial and anti-inflammatory effects, this compound has been reported to possess additional activities:
- Antidiabetic : Exhibits potential in glucose regulation.
- Antiviral : Some derivatives have shown activity against viral infections.
- Neuroprotective : Potential effects on neurodegenerative diseases through monoamine oxidase inhibition .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. Among them, one compound demonstrated significant inhibition against Pseudomonas aeruginosa, indicating the importance of structural modifications for enhancing bioactivity.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation induced by carrageenan, a selected pyrazole derivative showed comparable anti-inflammatory effects to indomethacin, suggesting its potential as an alternative therapeutic agent for inflammatory disorders.
Q & A
Q. What experimental controls are critical for reproducibility in pyrazole synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
